molecular formula C10H12N2O B1415447 (7-Ethylimidazo[1,2-a]pyridin-2-yl)-methanol CAS No. 1648841-48-8

(7-Ethylimidazo[1,2-a]pyridin-2-yl)-methanol

Cat. No. B1415447
CAS RN: 1648841-48-8
M. Wt: 176.21 g/mol
InChI Key: IBUGEBOIILARRY-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of compounds that have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways often involve transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines consists of a pyridine ring fused with an imidazole ring . The exact structure would depend on the specific substituents attached to the ring.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines can vary depending on the specific compound. For example, the compound [2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine has a molecular weight of 262.18 .

Scientific Research Applications

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are synthesized through a solvent- and catalyst-free method under microwave irradiation, which is a clean, high-yielding, and environmentally benign process . This compound serves as a key intermediate in the synthesis of various imidazo[1,2-a]pyridine derivatives.

Medicinal Chemistry

In medicinal chemistry, imidazo[1,2-a]pyridines exhibit a wide range of bioactivities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . The compound could potentially be used to develop new therapeutic agents with these activities.

Cyclin-dependent Kinase Inhibitors

This class of compounds has been identified as cyclin-dependent kinase (CDK) inhibitors, which are crucial in the regulation of cell cycle and are targets for cancer therapy .

Calcium Channel Blockers

Imidazo[1,2-a]pyridines also act as calcium channel blockers, which have applications in treating cardiovascular diseases by affecting the movement of calcium in the heart and blood vessels .

GABA A Receptor Modulators

The compound is known to modulate GABA A receptors, which are implicated in various neurological disorders, thus providing a pathway for the treatment of such conditions .

Organic Synthesis and Pharmaceutical Chemistry

As a valuable heterocyclic scaffold, imidazo[1,2-a]pyridines are extensively used in organic synthesis and pharmaceutical chemistry for the construction of complex molecules .

Radical Reactions in Organic Chemistry

Recent advances have utilized radical reactions for the direct functionalization of imidazo[1,2-a]pyridines, which is an efficient strategy for constructing derivatives of this compound through various catalysis methods .

Anticancer Agents Targeting PI3Kα

Imidazo[1,2-a]pyridines derivatives have been evaluated as anticancer agents by inhibiting PI3Kα, a signaling pathway often associated with tumor growth and progression .

Safety and Hazards

Safety information for [2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine indicates that it is an irritant and precautions should be taken to avoid breathing dust and contact with skin and eyes .

Future Directions

Future research on imidazo[1,2-a]pyridines is likely to focus on the development of novel derivatives with improved efficacy and selectivity for their biological targets . This includes the discovery of candidates with good efficacy and low toxicity .

properties

IUPAC Name

(7-ethylimidazo[1,2-a]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-8-3-4-12-6-9(7-13)11-10(12)5-8/h3-6,13H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUGEBOIILARRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=NC(=CN2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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